2-{[5-(4-FLUOROPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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Overview
Description
2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, oxazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one .
- **5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid .
Uniqueness
2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of fluorophenyl, oxazole, and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c22-16-3-1-15(2-4-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-7-5-17(23)6-8-18/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBKRPSCQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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